molecular formula C9H9N3O B13957526 4-(3-methyl-1H-1,2,4-triazol-1-yl)phenol

4-(3-methyl-1H-1,2,4-triazol-1-yl)phenol

Cat. No.: B13957526
M. Wt: 175.19 g/mol
InChI Key: WVUZLRQIWWGTSA-UHFFFAOYSA-N
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Description

4-(3-methyl-1H-1,2,4-triazol-1-yl)phenol is a chemical compound that features a phenol group attached to a triazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of the triazole ring imparts unique chemical properties to the compound, making it a valuable subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-methyl-1H-1,2,4-triazol-1-yl)phenol typically involves the reaction of 4-hydroxybenzaldehyde with 3-methyl-1H-1,2,4-triazole under specific conditionsThis method is efficient and provides high yields of the desired product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure scalability and efficiency. These processes often utilize metal-free conditions to minimize environmental impact and reduce costs .

Chemical Reactions Analysis

Types of Reactions

4-(3-methyl-1H-1,2,4-triazol-1-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to yield different products.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3-methyl-1H-1,2,4-triazol-1-yl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-methyl-1H-1,2,4-triazol-1-yl)phenol involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with biochemical pathways. The triazole ring is known to interact with various biological targets, contributing to the compound’s bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-methyl-1H-1,2,4-triazol-1-yl)phenol is unique due to the presence of the methyl group on the triazole ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain targets or alter its pharmacokinetic properties compared to other triazole derivatives .

Properties

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

4-(3-methyl-1,2,4-triazol-1-yl)phenol

InChI

InChI=1S/C9H9N3O/c1-7-10-6-12(11-7)8-2-4-9(13)5-3-8/h2-6,13H,1H3

InChI Key

WVUZLRQIWWGTSA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=N1)C2=CC=C(C=C2)O

Origin of Product

United States

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